molecular formula C19H19N B1203295 去甲环丙沙滨 CAS No. 303-50-4

去甲环丙沙滨

货号: B1203295
CAS 编号: 303-50-4
分子量: 261.4 g/mol
InChI 键: XECQQDXTQRYYBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

环丙沙星和去甲环丙沙星都是强效的5-羟色胺2A受体拮抗剂 。去甲环丙沙星主要以其在环丙沙星代谢中的作用以及对中枢神经系统药理作用而闻名。

科学研究应用

去甲环丙沙星有几种科学研究应用,包括:

作用机制

去甲环丙沙星主要通过拮抗5-羟色胺2A受体发挥作用 它也与组胺受体H-1和肾上腺素能受体相互作用 。该化合物的作用机制涉及与这些受体结合并抑制其活性,从而导致肌肉放松和改善睡眠质量。分子靶点包括5-羟色胺受体、组胺受体和肾上腺素能受体,这些受体参与各种中枢神经系统途径。

类似化合物:

独特性: 去甲环丙沙星在其对5-羟色胺2A受体的特异性拮抗作用及其作为环丙沙星代谢物的作用方面是独一无二的。 它在血浆中的长时间存在和独特的代谢途径有助于其独特的药理特征

安全和危害

Norcyclobenzaprine is harmful if swallowed . It is recommended to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .

Relevant Papers

A paper titled “Formulation Development of Sublingual Cyclobenzaprine Tablets Empowered by Standardized and Physiologically Relevant Ex Vivo Permeation Studies” discusses the development of sublingual cyclobenzaprine tablets . The study found that a 4.68-fold enhancement was achieved through permeation model-led focused formulation development . The findings from the preformulation with regard to pH and microenvironment-modulating excipients proved supportive . The study also incorporated monitoring of drug metabolism during transmucosal permeation .

生化分析

Biochemical Properties

Norcyclobenzaprine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. One of its primary interactions is with the serotonin 2a receptor, where it acts as a potent antagonist. This interaction inhibits the receptor’s activity, leading to a decrease in serotonin signaling. Additionally, norcyclobenzaprine may interact with other neurotransmitter receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation in the liver .

Cellular Effects

Norcyclobenzaprine influences various cellular processes and functions. It affects cell signaling pathways by inhibiting the serotonin 2a receptor, leading to altered neurotransmitter release and signaling. This inhibition can impact gene expression and cellular metabolism, potentially affecting the synthesis of proteins and other biomolecules. In neuronal cells, norcyclobenzaprine’s antagonistic effects on serotonin receptors can modulate synaptic transmission and neuronal excitability .

Molecular Mechanism

The molecular mechanism of norcyclobenzaprine involves its binding interactions with biomolecules, particularly the serotonin 2a receptor. By binding to this receptor, norcyclobenzaprine inhibits its activity, leading to a decrease in serotonin signaling. This inhibition can result in changes in gene expression and enzyme activity, affecting various cellular processes. Norcyclobenzaprine may also interact with other receptors and enzymes, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norcyclobenzaprine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that norcyclobenzaprine can maintain its activity for extended periods, but its effects may diminish over time due to metabolic degradation. Long-term exposure to norcyclobenzaprine in in vitro and in vivo studies has demonstrated sustained inhibition of serotonin signaling and potential alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of norcyclobenzaprine vary with different dosages in animal models. At lower doses, norcyclobenzaprine can effectively inhibit serotonin signaling without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in cardiovascular function and central nervous system activity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Norcyclobenzaprine is involved in various metabolic pathways, primarily facilitated by cytochrome P450 enzymes in the liver. These enzymes catalyze the biotransformation of norcyclobenzaprine into its metabolites, which are then excreted from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Norcyclobenzaprine is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can impact its pharmacological effects and overall efficacy .

Subcellular Localization

The subcellular localization of norcyclobenzaprine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect norcyclobenzaprine’s interactions with biomolecules and its overall pharmacological effects .

准备方法

合成路线和反应条件: 去甲环丙沙星是通过环丙沙星的N-脱甲基化合成的。此过程涉及从环丙沙星分子中的氮原子去除甲基。 反应通常使用肝脏P450异构体,特别是CYP1A1/2和CYP3A4

工业生产方法: 在工业环境中,去甲环丙沙星的生产涉及使用微生物模型来模拟和研究药物代谢途径。 例如,真菌Cunninghamella elegans已被证明可以产生环丙沙星的哺乳动物代谢物,包括去甲环丙沙星 。这种方法为传统的体内代谢研究提供了一种经济有效且更简单的替代方案。

化学反应分析

反应类型: 去甲环丙沙星会经历几种类型的化学反应,包括:

    氧化: 这种反应涉及氧气的添加或氢的去除,通常由细胞色素P450等酶促进。

    还原: 氢的添加或氧的去除,通常在特定条件下发生。

    取代: 一种官能团被另一种官能团取代,可以在各种条件下发生。

常用试剂和条件:

    氧化: 常用的试剂包括过氧化氢和高锰酸钾。

    还原: 通常使用硼氢化钠和氢化铝锂等试剂。

    取代: 条件根据具体的取代反应而异,但通常涉及催化剂和特定的溶剂。

主要形成的产物: 从这些反应形成的主要产物取决于所用条件和试剂。例如,去甲环丙沙星的氧化会导致羟基化代谢物的形成。

属性

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-13,20H,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECQQDXTQRYYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952664
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-50-4
Record name Desmethylcyclobenzaprine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCYCLOBENZAPRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6X8KQ83F4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20 ml of saturated aqueous sodium hydrogencarbonate solution was added to 2.467 g (7.91 mmol) of cyclobenzaprine hydrochloride in 20 ml of chloroform, and they were stirred at room temperature for 10 minutes. After extracting with chloroform, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. 15 ml of toluene was added to the residue, and they were heated at 80° C. 4.0 ml (41.8 mmol) of ethyl chloroformate was added thereto, and they were stirred at 80° C. overnight. 4.0 ml (41.8 mmol) of ethyl chloroformate was added to the reaction mixture, and they were stirred under heating for 2 days. Water was added to the reaction mixture. After extracting with ethyl acetate, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was purified by the silica gel chromatography (hexane:ethyl acetate=1:1). 11.4 ml of 1-butanol and 1.97 g (35.1 mmol) of powdery potassium hydroxide were added to the obtained product, and they were stirred under heating at 120° C. for 4 hours. The reaction mixture was poured in water at room temperature. After the extraction with chloroform, the organic layer was dried over anhydrous sodium sulfate and then concentrated under reduce pressure to obtain the title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.467 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.97 g
Type
reactant
Reaction Step Six
Quantity
11.4 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norcyclobenzaprine
Reactant of Route 2
Norcyclobenzaprine
Reactant of Route 3
Norcyclobenzaprine
Reactant of Route 4
Norcyclobenzaprine
Reactant of Route 5
Norcyclobenzaprine
Reactant of Route 6
Reactant of Route 6
Norcyclobenzaprine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。